1-(mesitylcarbonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
pyrazol-1-yl-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-7-10(2)12(11(3)8-9)13(16)15-6-4-5-14-15/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUHHZFRPJXBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2C=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) substituents influence reactivity and regioselectivity. For example, electron-donating groups favor ortho-alkylation in ruthenium-catalyzed reactions .
- Stereoelectronic Effects : Bulky substituents like cyclohexyl enhance steric hindrance, affecting reaction pathways and yields .
Spectroscopic and Analytical Data
Spectroscopic profiles (NMR, IR, MS) of analogs provide benchmarks for structural elucidation:
- 1-(4-Methoxyphenyl)-1H-pyrazole (5b) :
- 1-(2,4-Dimethylphenyl)-1H-pyrazole (18) :
Comparison with Mesitylcarbonyl Derivative: The mesitylcarbonyl group would introduce distinct NMR signals for three methyl groups (δ ~2.3–2.5 ppm) and a carbonyl (¹³C ~190 ppm). IR would show a strong C=O stretch (~1680 cm⁻¹), absent in non-acylated analogs.
Regioselectivity and Reaction Mechanisms
Regioselectivity in pyrazole functionalization is influenced by substituents:
- Ortho vs. Para Alkylation : 1-(4-Fluorophenyl)-1H-pyrazole reacts with bromocyclohexane to yield 61% ortho-product (6da) and trace para-isomers .
- Photocatalytic Amination : 1-(2-Ethoxyphenyl)-1H-pyrazole forms a 7:1 ortho:para ratio under photoelectrocatalytic conditions .
Mesitylcarbonyl Impact :
The bulky mesityl group may sterically hinder ortho-substitution, favoring meta or para pathways in catalytic reactions.
Physicochemical Properties
- Lipophilicity : LogP values increase with hydrophobic substituents (e.g., cyclohexyl: LogP ~3.5 vs. methoxy: LogP ~2.1) .
- Thermal Stability : Nitro-substituted derivatives (e.g., 1-(3,5-dinitrophenyl)-1H-pyrazole) exhibit higher decomposition temperatures (~250°C) due to strong intermolecular interactions .
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(mesitylcarbonyl)-1H-pyrazole be optimized to improve yield and purity?
- Methodological Answer : Optimizing reaction conditions is critical. For pyrazole derivatives, methodologies from analogous compounds suggest using microwave-assisted synthesis to reduce reaction time and improve yield . Solvent selection (e.g., DMF or THF) and catalyst systems (e.g., Pd/C for carbonyl coupling) can influence regioselectivity and purity . Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of mesityl carbonyl chloride to pyrazole precursors (1:1.2) may minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm regiochemistry and substituent placement. The mesityl carbonyl group typically shows a downfield shift (~170 ppm in C NMR) .
- X-ray Crystallography : For unambiguous structural elucidation, single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Pyrazole derivatives often exhibit intermolecular hydrogen bonding (e.g., N–H⋯O=C), which stabilizes the crystal lattice .
- FT-IR : Strong carbonyl stretching vibrations (~1650–1700 cm) confirm the mesitylcarbonyl moiety .
Q. What strategies are recommended for functionalizing this compound into derivatives with enhanced reactivity?
- Methodological Answer : The carbonyl group can undergo nucleophilic acyl substitution (e.g., with amines to form amides) or reduction (e.g., using LiAlH to generate alcohols) . For regioselective modifications, directed ortho-metalation (using LDA or Grignard reagents) enables introduction of halogens or alkyl groups at specific positions . Reaction progress should be tracked via GC-MS or HPLC to ensure selectivity .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate ligand-receptor interactions. For pyrazole-based antimicrobials, docking against bacterial enzyme targets (e.g., dihydrofolate reductase) identifies potential binding modes .
- MD Simulations : All-atom molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over time. Parameters like RMSD and binding free energy (MM/PBSA) quantify affinity .
- QSAR Models : Machine learning algorithms (e.g., Random Forest) correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from in vitro assays .
Q. How can contradictions in reported reaction mechanisms for pyrazole carbonyl derivatives be resolved?
- Methodological Answer : Discrepancies in mechanisms (e.g., radical vs. ionic pathways) require kinetic isotope effect (KIE) studies and trapping experiments to identify intermediates . For example, deuterium labeling at the pyrazole N–H position can distinguish proton-transfer steps. DFT calculations (Gaussian or ORCA) model transition states and compare activation energies for competing pathways .
Q. What experimental approaches validate the role of this compound in agrochemical applications?
- Methodological Answer :
- In Vitro Bioassays : Test antifungal activity via microdilution assays (e.g., against Fusarium spp.) using MIC/MBC endpoints .
- In Vivo Studies : Apply derivatives to plant models (e.g., Arabidopsis) under controlled pathogen stress. Quantify disease suppression via qPCR (pathogen load) and chlorophyll fluorescence (plant health) .
- Mode of Action : Use fluorescence microscopy with ROS-sensitive dyes (e.g., DCFH-DA) to assess oxidative stress induction in pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
